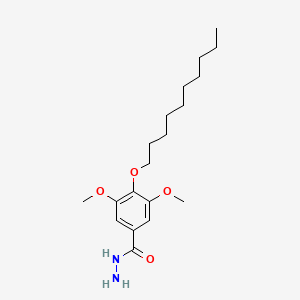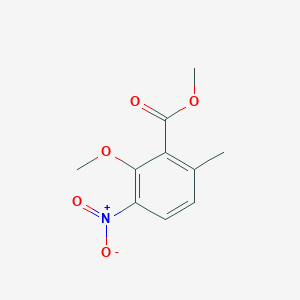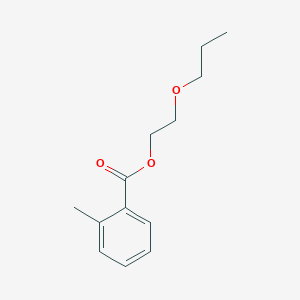![molecular formula C12H26O9Si2 B14376334 Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol CAS No. 90052-37-2](/img/structure/B14376334.png)
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol is an organosilicon compound with the molecular formula C16H34O5Si2. It is known for its unique structure, which includes two oxirane (epoxy) groups and a disiloxane backbone. This compound is used in various industrial and scientific applications due to its reactivity and versatility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. The reaction is carried out in the presence of a catalyst, such as a platinum or rhodium complex, under controlled temperature conditions (usually around 90°C) . The reaction proceeds via hydrosilylation, where the Si-H bond of the disiloxane reacts with the double bond of the allyl glycidyl ether to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .
化学反应分析
Types of Reactions
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized siloxanes and silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism of action of Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The disiloxane backbone provides flexibility and stability to the molecule, allowing it to interact with different molecular targets and pathways .
相似化合物的比较
Similar Compounds
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Similar structure but with glycidyloxy groups instead of oxirane groups.
1,1,3,3-Tetramethyl-1,3-bis(3-(oxiran-2-ylmethoxy)propyl)disiloxane: A closely related compound with similar reactivity.
Uniqueness
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol is unique due to its combination of oxirane groups and a disiloxane backbone. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in various fields .
属性
CAS 编号 |
90052-37-2 |
|---|---|
分子式 |
C12H26O9Si2 |
分子量 |
370.50 g/mol |
IUPAC 名称 |
[dihydroxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dihydroxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C12H26O9Si2/c13-22(14,5-1-3-17-7-11-9-19-11)21-23(15,16)6-2-4-18-8-12-10-20-12/h11-16H,1-10H2 |
InChI 键 |
FOXWVTNFJXTIDQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COCCC[Si](O)(O)O[Si](CCCOCC2CO2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
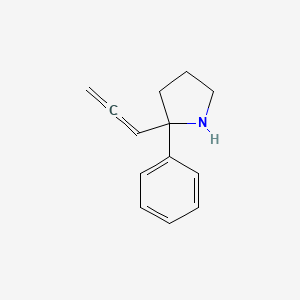
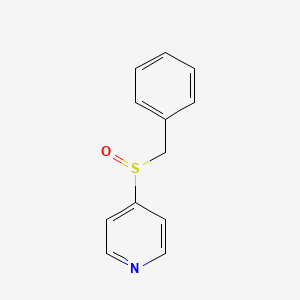
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)
![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
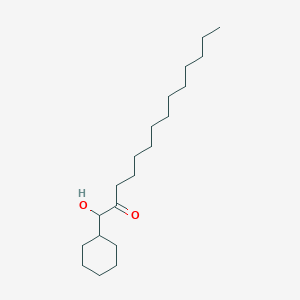
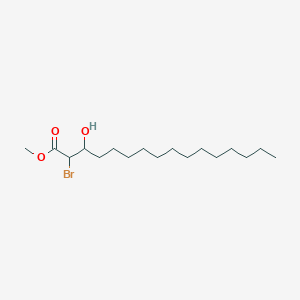
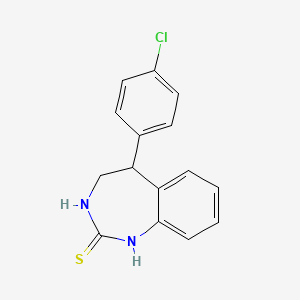
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
